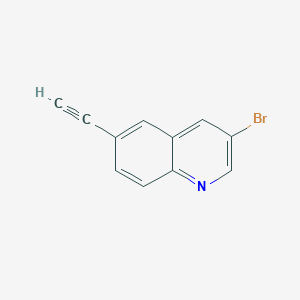

3-Bromo-6-ethynylquinoline

Description

3-Bromo-6-ethynylquinoline (CAS: 2442523-78-4) is a halogenated quinoline derivative featuring a bromine atom at position 3 and an ethynyl (-C≡CH) group at position 6 of the quinoline scaffold. This compound is of interest in medicinal chemistry and materials science due to the reactive ethynyl group, which enables click chemistry and cross-coupling reactions for functionalization . Its molecular formula is C₁₁H₇BrN, with a molar mass of 233.09 g/mol.

Properties

Molecular Formula |

C11H6BrN |

|---|---|

Molecular Weight |

232.08 g/mol |

IUPAC Name |

3-bromo-6-ethynylquinoline |

InChI |

InChI=1S/C11H6BrN/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h1,3-7H |

InChI Key |

IZNMTWACNOHRIY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=CC(=CN=C2C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynylquinoline typically involves the bromination of 6-ethynylquinoline. One common method is the Sonogashira coupling reaction, where 6-ethynylquinoline is reacted with a brominating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethynylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Coupling Reactions: Palladium catalysts and copper co-catalysts are frequently used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl and alkyne derivatives.

Oxidation and Reduction: Products include quinoline derivatives with altered oxidation states.

Scientific Research Applications

3-Bromo-6-ethynylquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynylquinoline involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-Bromo-6-ethynylquinoline, highlighting differences in substituents, molecular properties, and applications:

Physicochemical and Electronic Properties

- Solubility: The ethynyl group in this compound increases hydrophobicity compared to carboxylate or methoxy-substituted analogs (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate), which exhibit better aqueous solubility due to polar functional groups .

- Electronic Effects: Density functional theory (DFT) studies on 3-benzyl-6-bromo-2-methoxyquinoline reveal that electron-donating groups (e.g., -OCH₃) lower the LUMO energy, enhancing electrophilicity. In contrast, the ethynyl group in this compound provides a rigid, linear geometry, favoring π-π stacking in materials science applications .

Biological Activity

3-Bromo-6-ethynylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a bromine atom at the 3-position and an ethynyl group at the 6-position. The presence of these substituents significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains:

| Compound | Bacterial Strains Tested | Activity (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | Significant activity observed |

| 6-Methylquinoline | Pseudomonas aeruginosa, Bacillus subtilis | Moderate activity |

The nitro group in related compounds enhances their interaction with bacterial DNA, leading to effective inhibition of bacterial growth .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A series of studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 10.0 | Disruption of microtubule dynamics |

The mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of several quinoline derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, demonstrating comparable efficacy to ampicillin against Staphylococcus aureus .

- Anticancer Potential : A recent investigation into the anticancer effects of quinoline derivatives highlighted that this compound induced significant apoptosis in MCF-7 cells, as evidenced by flow cytometry analyses showing increased sub-G0/G1 populations after treatment . This suggests its potential as a lead compound in cancer therapy.

The biological activity of this compound is largely attributed to its ability to form reactive species upon metabolic activation. The bromine and ethynyl groups enhance the compound's binding affinity to target proteins involved in cell proliferation and survival pathways. Specifically:

- Antimicrobial Action : The compound may interfere with bacterial DNA synthesis or function through the formation of adducts with nucleophilic sites in DNA.

- Anticancer Mechanism : It has been proposed that the compound induces apoptosis via mitochondrial pathways and disrupts microtubule dynamics, which are critical for cell division .

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-6-ethynylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. For example, a modified Friedel-Crafts approach using acetaldehyde and iodine as a catalyst achieved 65% yield after chromatographic purification . Key considerations include:

- Reagent stoichiometry : Excess acetaldehyde improves electrophilic substitution.

- Catalyst choice : Iodine promotes cyclization but may require strict temperature control (e.g., 70–80°C).

- Purification : Silica gel chromatography is critical to isolate the product from byproducts like halogenated intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while bromine deshields adjacent quinoline protons .

- IR Spectroscopy : Confirm C≡C stretches (~2100 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 262.97 for C₁₁H₇BrN).

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Disposal : Halogenated waste must be stored in sealed containers and processed by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Discrepancies often arise from:

Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer: The ethynyl group directs electrophiles to the para position (C-5) due to its electron-withdrawing nature. To enhance selectivity:

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the HOMO/LUMO energies to identify reactive sites. The bromine atom acts as a leaving group, while the ethynyl moiety facilitates π-backbonding with Pd catalysts.

- Transition State Analysis : Use software like Gaussian or ORCA to simulate Suzuki-Miyaura coupling barriers.

- Validation : Compare computational predictions with experimental yields using Pd(PPh₃)₄ vs. XPhos ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.